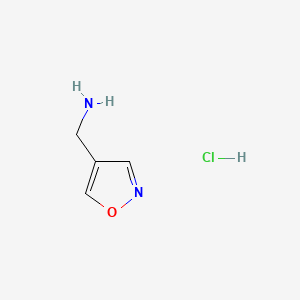

Isoxazol-4-ylmethanamine hydrochloride

Description

Significance of Isoxazole (B147169) Heterocycles in Medicinal Chemistry and Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. nih.govrsc.orgnih.gov Its structural versatility and ability to participate in various molecular interactions have led to its incorporation into a wide array of therapeutic agents. rsc.orgnih.gov The isoxazole moiety is a key component in numerous commercially available drugs, demonstrating a broad spectrum of biological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties. rsc.orgnih.govnih.govnih.gov

In the realm of organic synthesis, isoxazoles are valued as versatile synthetic intermediates. nih.govmdpi.com The weak N-O bond within the isoxazole ring can be readily cleaved, allowing for transformation into other functional groups and the construction of more complex molecular architectures. nih.gov Modern synthetic strategies, including metal-free and environmentally benign methods like ultrasound-assisted synthesis, have made the generation of diverse isoxazole derivatives more efficient and accessible. organic-chemistry.orgnih.gov Methodologies such as 1,3-dipolar cycloaddition reactions are fundamental to the construction of the isoxazole core. nih.gov

The significance of isoxazoles is underscored by their presence in a variety of pharmaceutical agents, as detailed in the table below.

| Drug Name | Therapeutic Class |

| Sulfamethoxazole (B1682508) | Antibiotic |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Leflunomide | Immunosuppressant |

| Risperidone (B510) | Antipsychotic |

| Zonisamide | Anticonvulsant |

| Danazol | Endocrine agent |

| This table highlights a selection of drugs containing the isoxazole scaffold, demonstrating its broad therapeutic relevance. rsc.orgnih.gov |

Role of Aminomethyl-substituted Isoxazoles as Key Chemical Scaffolds in Research

Within the broader family of isoxazole derivatives, those bearing an aminomethyl substitution, such as Isoxazol-4-ylmethanamine (B69850) hydrochloride, represent a particularly important class of building blocks for research. This substitution provides a reactive handle—the primary amine—that is crucial for constructing larger, more complex molecules through reactions like amide bond formation.

Research has focused on the synthesis and application of regioisomeric aminomethyl isoxazoles (3-, 4-, and 5-aminomethyl isoxazoles) and their derivatives, such as isoxazole carboxamides. nih.govacs.org These scaffolds are instrumental in the development of peptidomimetics, compounds that mimic the structure and function of peptides, and are valuable tools in drug discovery. rsc.org The synthesis of these key intermediates often involves multi-step sequences, starting from commercially available amino acids and employing regioselective [3+2] cycloaddition reactions to form the isoxazole core. rsc.org

Derivatives like 3-substituted-isoxazole-4-carboxamides have been synthesized and investigated for their potential biological activities, including analgesic effects. nih.gov Furthermore, research into related structures, such as 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid, has identified inhibitors of bacterial enzymes, highlighting the potential for developing novel antibacterial agents. nih.gov The aminomethyl group provides a crucial point for diversification, allowing chemists to explore a wide chemical space and optimize the pharmacological properties of the resulting compounds. rsc.org

The general synthetic approach to these scaffolds often involves the creation of the isoxazole ring followed by functional group manipulations to introduce or unmask the aminomethyl group. A common synthetic route is outlined below.

| Step | Description |

| 1 | Preparation of an oxime from a suitable starting material (e.g., an aldehyde). |

| 2 | Generation of a nitrile oxide in situ from the oxime. |

| 3 | [3+2] Cycloaddition reaction with an alkyne or alkene to form the isoxazole or isoxazoline (B3343090) ring. |

| 4 | Functional group interconversion to install the aminomethyl group (e.g., reduction of a nitrile or amide). |

| This table provides a generalized pathway for the synthesis of aminomethyl-substituted isoxazoles. rsc.orgnih.gov |

Overview of Current Research Trajectories for Isoxazol-4-ylmethanamine Hydrochloride

This compound (CAS No. 173850-71-0) is recognized as a valuable chemical building block in synthetic and medicinal chemistry. rsc.org While extensive, publicly available research detailing specific, large-scale research programs centered exclusively on this compound is limited, its trajectory can be inferred from its chemical nature and the broader context of research on related aminomethyl isoxazoles.

Current research efforts are likely directed towards utilizing this compound as a key intermediate in the synthesis of novel, biologically active compounds. Its primary amine functionality makes it an ideal starting point for creating libraries of isoxazole-4-carboxamides and other derivatives for high-throughput screening in drug discovery programs. nih.govnih.gov The research trajectory for this compound is therefore intrinsically linked to the quest for new therapeutics.

The main areas of investigation where this compound is a relevant precursor include:

Anticancer Drug Discovery: The isoxazole scaffold is present in several anticancer agents, and researchers continue to synthesize new derivatives to target various cancer cell lines. nih.govresearchgate.net

Antibacterial Agents: As demonstrated by related isoxazole structures, there is potential in developing new antibacterial compounds that inhibit essential bacterial enzymes. nih.gov

Neuroscience Research: Given that some isoxazole-containing drugs have activity in the central nervous system, this building block could be used to create novel ligands for neurological targets. rsc.org

The availability of this compound from commercial suppliers facilitates its use in both academic and industrial research, enabling the exploration of its potential in generating next-generation pharmaceuticals and functional molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-oxazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVALZCMCJOEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624188 | |

| Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847490-70-4, 173850-71-0 | |

| Record name | 4-Isoxazolemethanamine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847490-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-oxazol-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Isoxazol 4 Ylmethanamine Hydrochloride and Its Derivatives

Established Synthetic Routes for Isoxazole (B147169) Ring Formation

The construction of the isoxazole heterocycle is central to the synthesis. Several classical and modern methods are employed, each offering distinct advantages in terms of precursor availability, regioselectivity, and reaction conditions.

One of the most fundamental and widely used methods for synthesizing the isoxazole ring is the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com This approach builds the five-membered ring by forming two new bonds.

The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the second carbonyl. youtube.com A final dehydration step yields the aromatic isoxazole ring. youtube.com The reaction of hydroxylamine hydrochloride with β-ketoesters is a common variant, often used in multicomponent reactions where an aldehyde is also present to functionalize the final product. nih.govnih.gov The pH of the reaction medium can be a critical factor in determining the regioselectivity of the final isoxazole isomer. youtube.com For instance, the reaction of 3-substituted-3-oxopropionates with hydroxylamine hydrochloride in the presence of a base in water is an effective method for producing 3-substituted-4-isoxazol-5-ketones, which are valuable intermediates. google.com

Table 1: Examples of Isoxazole Synthesis using Hydroxylamine

| Reactants | Catalyst/Conditions | Product | Reference |

| Hydroxylamine hydrochloride, Ethyl acetoacetate, Substituted aldehydes | Cocos nucifera L. juice | 4-Arylmethylene-3-methylisoxazol-5(4H)-ones | nih.gov |

| 1,3-Diketones, Hydroxylamine hydrochloride | Dimethyl sulfoxide (B87167) (DMSO) | 1,2-Isoxazoles | nanobioletters.com |

| 3-Substituted-3-oxopropionate, Hydroxylamine hydrochloride | Sodium Carbonate, Water | 3-Substituted-4-isoxazole-5-ketone | google.com |

| 2,4-Pentanedione, Hydroxylamine | Ultrasound | 3,5-Dimethylisoxazole | mdpi.com |

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkene or alkyne (as the dipolarophile) is a powerful and highly versatile method for constructing isoxazole and isoxazoline (B3343090) rings. nih.govrsc.org This reaction is often characterized by high regioselectivity and mild reaction conditions. rsc.orgorganic-chemistry.org

Nitrile oxides are unstable and typically generated in situ from precursors like aldoximes through oxidation, or from hydroximoyl chlorides via dehydrohalogenation. rsc.orgtandfonline.com The generated nitrile oxide then readily reacts with a suitable dipolarophile. For the synthesis of isoxazoles, the dipolarophile is an alkyne. The reaction with an enamine, a synthetic equivalent of an alkyne in this context, can also yield isoxazoles. rsc.org This method is particularly valuable for creating highly substituted isoxazoles by choosing appropriately functionalized nitrile oxides and alkynes. nih.govresearchgate.net A practical, multigram-scale synthesis of aminoisoxazoles has been developed using a regioselective [3+2] cycloaddition of in situ generated nitrile oxides with enamines as a key step. rsc.org

Table 2: Overview of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Dipole Precursor | Dipolarophile | Conditions | Product Type | Reference |

| Aldoximes | Acetyl acetone | Chloramine-T (oxidant), Room Temp | 4-Acetyl-3-aryl-5-methyl isoxazoles | tandfonline.com |

| N-Boc-masked chloroxime | Alkynes/Enamines | Mild base (e.g., NaHCO₃), EtOAc, Room Temp | Substituted isoxazoles | rsc.org |

| Aldoximes from Amino Acids | Enamines | in situ nitrile oxide generation | Aminoisoxazole derivatives | rsc.org |

| Aryl Carboaldehyde Oxime | (E)-MeOOCCH=CHCOOMe | Not specified | 3,4,5-trisubstituted isoxazoline | nih.gov |

Condensation Reactions

Condensation reactions provide another major pathway to isoxazole derivatives. These reactions often involve the joining of multiple components in a single pot. Three-component condensation reactions among an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride are efficient for producing 4-substituted isoxazol-5(4H)-ones. nih.govnih.govmdpi.com

A notable method involves the reaction of primary nitro compounds with aldehydes or activated ketones. rsc.org For example, the condensation of aromatic aldehydes with ethyl nitroacetate (B1208598) can yield isoxazole derivatives under catalytic conditions. rsc.org These reactions showcase the versatility of condensation strategies in assembling the isoxazole core from simple, readily available starting materials.

Functionalization and Derivatization Strategies for Aminomethyl Group Introduction

To synthesize Isoxazol-4-ylmethanamine (B69850) hydrochloride, the isoxazole ring must be functionalized with an aminomethyl group (-CH₂NH₂) at the 4-position. This can be achieved by building the ring with the group already in place (often in a protected form) or by functionalizing a pre-formed isoxazole.

While "methylation" itself is not a direct route to the aminomethyl group, related C1-functionalization strategies are key. A prominent strategy for introducing the aminomethyl moiety involves using precursors that already contain the required carbon-nitrogen bond, such as amino acids. rsc.org In this approach, a protected amino acid is converted into an aldoxime, which then generates a nitrile oxide for a [3+2] cycloaddition reaction. The "methyl" carbon of the target aminomethyl group originates from the α-carbon of the starting amino acid.

Another approach involves the functionalization of a methyl group already present on the isoxazole ring. For instance, the methyl group of a 4-amino-5-methyl isoxazole can be a site for reactivity, potentially allowing for transformation into a functionalized methylene (B1212753) group under certain bioactivation conditions, which hints at the chemical accessibility of substituents on the ring. nih.gov A more direct synthetic method is the reaction of 4-methylideneisoxazol-5-ones with enamines, which functionalizes the C4-position and introduces a new substituent that can be further modified. nih.gov

The introduction and manipulation of the amine functionality are critical final steps. A common and highly effective strategy is to carry the amine through the synthesis in a protected form, such as a tert-butoxycarbonyl (Boc) group. rsc.org This prevents the amine from interfering with earlier reaction steps.

A key reaction is the deprotection of the Boc-protected amine. This is typically accomplished under acidic conditions, for example, using acetyl chloride in methanol (B129727) or hydrogen chloride in an appropriate solvent. rsc.org This process directly yields the desired amine hydrochloride salt, such as 1-(3-(Aminomethyl)isoxazol-4-yl)ethan-1-one hydrochloride. rsc.org

Other amine group reactions involve the derivatization of isoxazoles that already possess an amino or related functional group. For example, the primary amine of a carbohydrazide (B1668358) attached to the isoxazole ring can undergo nucleophilic addition with aldehydes to form imine derivatives. nih.gov Furthermore, functional groups on the isoxazole ring, such as esters, can be readily hydrolyzed to carboxylic acids without affecting the protected aminomethyl group, allowing for diverse derivatization pathways. rsc.org

Table 3: Key Derivatization Reactions for Aminomethyl Isoxazoles

| Starting Material | Reagents/Conditions | Product | Purpose | Reference |

| Boc-protected aminomethyl isoxazole | AcCl, MeOH, EtOAc, ice bath | Aminomethyl isoxazole hydrochloride | Amine deprotection and salt formation | rsc.org |

| Isoxazole-4-carboxylic acid methyl ester | 10% NaOH(aq), MeOH, ice bath | Isoxazole-4-carboxylic acid | Ester hydrolysis for further functionalization | rsc.org |

| 5-amino-...-oxazole-4-carbohydrazide | Aromatic aldehyde, In(OTf)₃ | N'-substituted imine derivatives | Condensation to form new C-N bond | nih.gov |

Considerations for Industrial Scalability in Synthetic Development

The transition of a synthetic route from laboratory-scale research to industrial-scale production introduces a distinct set of challenges that must be addressed to ensure the process is robust, safe, economical, and environmentally sustainable. researchgate.net For a compound like Isoxazol-4-ylmethanamine hydrochloride, which is a polar, heterocyclic amine salt, specific considerations are paramount.

A primary concern in scaling up is the development of a practical and robust synthetic sequence. researchgate.net The route must be reliable and reproducible on a multi-kilogram scale. acs.org This involves minimizing hazardous reagents and byproducts, which is a significant aspect of green chemistry. researchgate.net For example, replacing traditional rearrangement methods that use hazardous reagents with milder alternatives like those mediated by carbonyldiimidazole (CDI) represents a greener approach. researchgate.net

The isolation and purification of the final product and its intermediates are critical hurdles in industrial synthesis. researchgate.net Chromatographic purification, while common in the lab, is often impractical and costly at a large scale. nuph.edu.ua Therefore, developing procedures that allow for the direct isolation of a high-purity product via crystallization or precipitation is highly desirable. For highly polar molecules like aminomethyl isoxazole hydrochloride, which may have high solubility in aqueous media, designing an effective, non-chromatographic isolation protocol is a key development goal. researchgate.net This often involves careful selection of solvents and pH control to induce precipitation of the desired salt. researchgate.net

Finally, the transition from traditional batch processing to continuous flow manufacturing is an increasingly important consideration for scalability. technologynetworks.com Continuous flow systems can offer improved safety, better heat and mass transfer, and more consistent product quality, making them an attractive option for the large-scale production of heterocyclic compounds. technologynetworks.com The successful development of a scalable synthesis is often demonstrated by its execution on a gram- to kilogram-scale, proving its practicality and commercial viability. acs.org

Iii. Biological Activity and Pharmacological Potential of Isoxazol 4 Ylmethanamine Hydrochloride Derivatives

Antimicrobial Efficacy Investigations

The antimicrobial properties of isoxazole (B147169) derivatives have been widely investigated, demonstrating efficacy against a broad range of pathogenic microorganisms, including bacteria, fungi, and viruses. researchgate.netipindexing.com

Antibacterial Activity and Mechanisms against Bacterial Strains

Isoxazole derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action can be either bactericidal, where bacteria are killed, or bacteriostatic, where their growth is inhibited, often by interfering with protein synthesis or metabolic pathways. ijrrjournal.com

Research has identified several potent isoxazole-based compounds. A series of (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide derivatives showed 2 to 10-fold lower Minimum Inhibitory Concentration (MIC) values compared to linezolid (B1675486) against various resistant bacterial strains. nih.gov In another study, isoxazole-containing chalcones were evaluated, with compound 28 exhibiting potent antibacterial activity with an MIC of 1 µg/mL. mdpi.com Furthermore, in a screening of newly synthesized derivatives, compound 2a displayed the highest zone of inhibition against Escherichia coli. icm.edu.plresearchgate.net Molecular docking studies suggest that some isoxazole derivatives exert their action by binding to bacterial enzymes that are crucial for cell wall synthesis. researchgate.net

| Compound Class/Name | Bacterial Strain(s) | Reported Activity (MIC) | Source |

|---|---|---|---|

| Isoxazolinyl oxazolidinones (6a-o) | Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Klebsiella pneumoniae, Streptococcus pyogenes | 2-10 fold lower than linezolid | nih.gov |

| Chalcone (B49325) derivative (28) | Not specified | 1 µg/mL | mdpi.com |

| Chalcone derivative (31) | Not specified | Potent activity, next to compound 28 | mdpi.com |

| Isoxazole derivative (2a) | Escherichia coli | Highest inhibitory zone in its series | icm.edu.plresearchgate.net |

Antifungal Properties

The antifungal potential of isoxazole derivatives is a significant area of investigation, particularly due to the rise of resistance to existing antifungal drugs. mdpi.comnih.gov Studies have revealed compounds with potent and selective activity against pathogenic fungi like Candida albicans. mdpi.comnih.gov

A novel series of isoxazole-based derivatives yielded compounds PUB14 and PUB17 , which displayed selective anti-Candida activity. mdpi.comnih.gov A key finding was that these compounds did not adversely affect beneficial microbiota such as Lactobacillus species and demonstrated a capacity to eradicate Candida biofilms. mdpi.comnih.govresearchgate.net In a separate study, dihydropyrazole derivatives of isoxazoles were assessed, with compound 46 showing excellent antifungal activity (IC50 = 2 ± 1 µg/mL). mdpi.com Another active compound, isoxazole-based chalcone 28 , had an antifungal potency of 2 µg/mL. mdpi.com The inclusion of a thiophene (B33073) moiety on the isoxazole ring has also been noted to increase antimicrobial activity. nih.gov

| Compound Name | Fungal Strain(s) | Reported Activity (IC50/MIC) | Source |

|---|---|---|---|

| PUB14 | Candida albicans | Selective antifungal activity | mdpi.comnih.gov |

| PUB17 | Candida albicans | Selective antifungal activity | mdpi.comnih.gov |

| Dihydropyrazole (46) | Not specified | IC50 = 2 ± 1 µg/mL | mdpi.com |

| Chalcone (28) | Not specified | MIC = 2 µg/mL | mdpi.com |

Antiviral Activities, including Filoviral Entry Inhibition

Isoxazole derivatives have emerged as promising candidates for antiviral therapies, particularly as inhibitors of filoviruses like Ebola (EBOV) and Marburg (MARV). nih.govacs.org These viruses are highly pathogenic, and blocking their entry into host cells is a key therapeutic strategy. nih.govresearchgate.net

Using a screening system with Ebola Zaire GP-pseudotyped particles, a 3,5-disubstituted isoxazole, lead compound 8a , was identified as a selective inhibitor of filoviral entry with a half-maximal inhibitory concentration (IC50) of 30 μM. nih.govacs.org Structure-activity relationship (SAR) studies revealed that while the isoxazole ring could be replaced by a triazole system, the 5-(diethylamino)acetamido substituent was essential for activity. nih.govacs.org Further modifications of the 3-aryl substituent led to the development of more potent inhibitors, with IC50 values as low as 2.5 μM. acs.org These compounds were found to inhibit both Ebola and Marburg virus glycoprotein-mediated infection of human cells. nih.gov Other research has focused on identifying compounds that block the interaction between the viral glycoprotein (B1211001) and the human endosomal receptor Niemann-Pick C1 (NPC1), a critical step for infection. nih.gov

| Compound Name | Virus | Reported Activity (IC50) | Mechanism | Source |

|---|---|---|---|---|

| Lead Compound 8a | Ebola Virus | 30 μM | Selective inhibitor of GP-mediated entry | nih.govacs.org |

| Optimized Analog (8b) | Ebola Virus | More potent than 8a | Inhibitor of GP-mediated entry | nih.gov |

| Various 3-aryl analogs | Ebola Virus | Down to 2.5 μM | Inhibitor of GP-mediated entry | acs.org |

Anti-tuberculosis Potential

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tuberculosis (anti-TB) drugs. nih.govijmtlm.orgeurekaselect.com Isoxazole derivatives have been identified as a highly potent and versatile class of anti-TB agents. benthamdirect.comnih.goveurekaselect.com

Several series of isoxazole compounds show significant activity against both replicating and non-replicating Mtb phenotypes; the latter is considered crucial for shortening the lengthy treatment duration. nih.gov Some derivatives of 3-isoxazolecarboxylic acid esters exhibit submicromolar activity against replicating Mtb, comparable to first-line drugs, and retain their effectiveness against strains resistant to isoniazid (B1672263) and rifampin. nih.gov One study identified a novel isoxazoline (B3343090) compound (12 ) with a minimum inhibitory concentration at 90% (MIC90) of 1.56 μg/mL. nih.gov The mechanism of action for some derivatives involves the inhibition of key mycobacterial enzymes. For example, docking studies suggest that some isoxazoles inhibit the enoyl-acyl carrier protein reductase (InhA). ijmtlm.org Another compound, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) , was found to inhibit FadD32 and FadD28, enzymes essential for mycolic acid synthesis in the bacterial cell wall. nih.gov

| Compound Class/Name | Target | Reported Activity (MIC) | Mechanism | Source |

|---|---|---|---|---|

| 3-isoxazolecarboxylic acid esters | Replicating & Non-replicating Mtb | Submicromolar to low micromolar | Not specified | nih.gov |

| Synthesized Isoxazole Derivatives | Mtb H37Rv | 1-8 µg/mL | Inhibition of InhA enzyme | ijmtlm.org |

| M1 | Mtb | Inhibits Mtb survival in macrophages | Inhibition of FadD32 & FadD28 | nih.gov |

| Isoxazoline 12 | Mtb | MIC90 = 1.56 μg/mL | Not specified | nih.gov |

Anticancer Research and Therapeutic Modalities

Isoxazole compounds are versatile scaffolds in cancer research, acting as small molecule inhibitors that can disrupt various cellular processes critical for cancer cell survival and proliferation. espublisher.com

Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, A549, HCT 116)

Derivatives of isoxazole have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT 116) cancers, with many showing promising activity. nih.gov

One of the most potent compounds identified is 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) . researchgate.net This derivative exhibited broad-spectrum and powerful cytotoxicity with IC50 values of 4.21 x 10⁻³ µM against MCF-7, 2.79 x 10⁻³ µM against A549, and 6.69 x 10⁻³ µM against HCT 116 cells, significantly outperforming the reference drug gefitinib. researchgate.net

Other studies have also highlighted promising candidates. For the MCF-7 cell line, an isoxazole-carboxamide derivative (2a ) showed an IC50 of 39.80 μg/ml, while a diosgenin (B1670711) derivative containing an isoxazole fraction (24 ) had an IC50 of 9.15 ± 1.30 µM. encyclopedia.pubnih.gov Against the A549 lung cancer cell line, isoxazoles linked to 2-phenylbenzothiazole (B1203474) had IC50 values between 11–24 µM. nih.gov For the HCT 116 colon cancer line, an isoxazoline derivative of andrographolide (B1667393) (28 ) was found to be highly effective with an IC50 of 3.3 µM. nih.govmdpi.com

| Compound Name/Class | Cell Line | Cancer Type | Reported Activity (IC50) | Source |

|---|---|---|---|---|

| Compound 1e | MCF-7 | Breast | 4.21 x 10⁻³ µM | researchgate.net |

| A549 | Lung | 2.79 x 10⁻³ µM | researchgate.net | |

| HCT 116 | Colon | 6.69 x 10⁻³ µM | researchgate.net | |

| Compound 2a | MCF-7 | Breast | 39.80 µg/ml | nih.gov |

| Compound 24 | MCF-7 | Breast | 9.15 ± 1.30 µM | encyclopedia.pub |

| Isoxazoles linked to 2-phenylbenzothiazole | A549 | Lung | 11–24 µM | nih.gov |

| Compound 28 | HCT 116 | Colon | 3.3 µM | nih.govmdpi.com |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which isoxazole derivatives exert their anticancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in malignant cells. nih.gov

Research on novel isoxazole-piperazine hybrids has shown that specific compounds can trigger apoptosis and cause cell cycle arrest in human liver cancer cells. nih.gov For instance, in studies involving PTEN-deficient Mahlavu liver cancer cells, treatment with compound 5o led to significant changes in the levels of key cell cycle regulatory proteins, including the retinoblastoma protein (Rb) and the tumor suppressor protein p53. nih.gov The compounds 5m and 5o were found to induce cell cycle arrest at different phases and promote apoptosis through the activation of the p53 protein. nih.govnih.gov

Similarly, the N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivative, identified as compound (R)-8n , has been shown to induce apoptosis in HER2-positive breast cancer cells, which was confirmed by the accumulation of cleaved PARP, a marker of apoptosis. nih.govrsc.org The activity of this compound was also associated with cell cycle arrest at the G2/M phase, leading to cell death in a dose-dependent manner. nih.govrsc.org Further studies on other isoxazole derivatives, such as compound 25a , revealed an ability to induce cell cycle arrest at the G2/M and pre-G1 phases. drugbank.com This compound was also found to trigger apoptosis, evidenced by increased levels of caspases 3 and 9 and a higher Bax/Bcl-2 ratio, which indicates a shift towards a pro-apoptotic state. drugbank.com

Table 1: Effects of Isoxazole Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Molecular Markers/Mechanism | Source(s) |

|---|---|---|---|---|

| Isoxazole-piperazine hybrids (5m, 5o) | Mahlavu, Huh7 (Liver) | Induction of apoptosis and cell cycle arrest | Activation of p53 protein; alteration of Rb protein levels | nih.gov |

| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides ((R)-8n) | HCC1954 (Breast) | Induction of apoptosis and G2/M cell cycle arrest | Accumulation of cleaved PARP | nih.govrsc.org |

| Compound 25a | HepG2, MCF-7, HCT-116 | Induction of apoptosis and cell cycle arrest at G2/M and pre-G1 | Increased levels of caspases 3/9; increased Bax/Bcl-2 ratio | drugbank.com |

| 4,5,6,7-tetrahydro-isoxazole-[4,5-c]-pyridine derivatives | K562 (Leukemia) | Pro-apoptotic effects (early and late apoptosis) | Not specified | nih.gov |

Molecular Targets in Oncogenesis (e.g., Heat Shock Protein 90 (Hsp90), Histone Deacetylase 1 (HDAC1))

The anticancer activity of isoxazole derivatives is often linked to their ability to interact with specific molecular targets that are crucial for tumor growth and survival.

Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncogenic. nih.govresearchgate.net In cancer cells, Hsp90 is overexpressed and helps maintain the function of proteins that drive tumor progression, making it an attractive therapeutic target. researchgate.net Several isoxazole-based compounds have been developed as potent Hsp90 inhibitors. nih.gov

One notable example is Luminespib (NVP-AUY922) , an isoxazole derivative that has demonstrated potent Hsp90 inhibition. nih.gov Another class of derivatives, N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, has been designed as Hsp90 inhibitors. nih.govrsc.org The lead compound from this series, (R)-8n , was shown to suppress key Hsp90 client proteins involved in cancer, including the oncoreceptors HER2, EGFR, and c-MET, as well as the mitogenic kinase CDK4. nih.gov A well-established marker of Hsp90 inhibition, the upregulation of Heat Shock Protein 70 (HSP70), was also observed following treatment with this compound. nih.govrsc.org Molecular docking studies of other 3,4-disubstituted isoxazole derivatives have identified key amino acid residues within the Hsp90 pocket, such as Thr184, Asn51, and Asp93, that are critical for their binding and inhibitory activity. nih.gov

Table 2: Isoxazole Derivatives as Hsp90 Inhibitors

| Compound/Derivative Class | Key Finding | Affected Client Proteins/Markers | Source(s) |

|---|---|---|---|

| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides ((R)-8n) | Potent Hsp90 inhibitor | HER2, EGFR, c-MET, CDK4 (suppression); HSP70 (upregulation) | nih.govrsc.org |

| Luminespib (NVP-AUY922) | Potent isoxazole-based Hsp90 inhibitor | Not specified | nih.gov |

| 3,4-disubstituted isoxazoles | Effective interaction with Hsp90 active site | Interaction with residues Thr184, Asn51, Asp93 | nih.gov |

Histone Deacetylase 1 (HDAC1)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, suppressing the expression of certain genes, including tumor suppressor genes. nih.gov Class I HDACs, which include HDAC1, -2, -3, and -8, are considered highly relevant to cancer initiation and development. nih.gov Therefore, inhibitors of these enzymes are of great interest for cancer therapy. nih.gov While the isoxazole scaffold is explored for various anticancer activities, the available literature does not provide significant evidence specifically detailing Isoxazol-4-ylmethanamine (B69850) hydrochloride derivatives as direct inhibitors of HDAC1. Research into HDAC inhibitors has identified other chemical structures, such as acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide, which show high potency and selectivity for other HDAC isoforms like HDAC6. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Compounds containing the isoxazole ring have demonstrated a wide range of immunoregulatory properties, including immunosuppressive and anti-inflammatory activities. nih.govnih.gov Many of these derivatives show good bioactivity at low doses and have potency comparable or superior to established reference drugs in preclinical models. nih.govnih.gov

A primary mechanism for the anti-inflammatory action of isoxazole derivatives is the inhibition of pro-inflammatory mediators. The isoxazole derivative VGX-1027 was found to reduce the production of these mediators in a preclinical model of type 1 diabetes. nih.gov

A significant focus of research has been on the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. mdpi.comfrontiersin.org Certain indolyl–isoxazolidine (B1194047) derivatives, such as compound 9a , have been shown to significantly inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6. mdpi.com A recent study systematically evaluated a series of novel isoxazole derivatives for their ability to inhibit COX-1 and COX-2. frontiersin.org The results showed that many of the tested compounds were potent and selective inhibitors of COX-2. frontiersin.org

Table 3: COX-2 Inhibition by Isoxazole Derivatives

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Source(s) |

|---|---|---|---|

| C6 | 0.55 ± 0.03 | 61.73 | frontiersin.org |

| C5 | 0.85 ± 0.04 | 41.82 | frontiersin.org |

| C3 | 0.93 ± 0.01 | 24.26 | frontiersin.org |

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator of inflammation that exerts its effects through various E-prostanoid (EP) receptors. The EP3 receptor subtype has been implicated in diverse biological processes, including the inhibition of neurotransmitter release and the enhancement of pain signals (nociception). nih.govnih.gov Studies have shown that agonists for the EP3 receptor can mimic certain effects of PGE2, confirming the receptor's role in these pathways. nih.gov However, based on the available scientific literature, there is no direct evidence to suggest that derivatives of Isoxazol-4-ylmethanamine hydrochloride function as antagonists of the Prostaglandin EP3 receptor. This specific mechanism of action has not been attributed to this class of compounds in the reviewed research.

Central Nervous System (CNS) Activity and Neuropharmacology

Certain isoxazole derivatives have been investigated for their effects on the central nervous system, with some being explored as potential centrally acting muscle relaxants. nih.gov

The neuropharmacological activity of isoxazole derivatives is highlighted by their interaction with key neurotransmitter systems, particularly the glutamate (B1630785) system. Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, are crucial for mediating synaptic transmission. mdpi.com

Electrophysiological studies have demonstrated that isoxazole-4-carboxamide derivatives can act as potent modulators of AMPA receptors. mdpi.com Specifically, compounds CIC-1 and CIC-2 were found to be strong inhibitors of AMPA receptor activity, significantly reducing the electrical currents mediated by these receptors. mdpi.com Conversely, other research has identified different isoxazole derivatives that act as positive allosteric modulators, enhancing AMPA receptor function. mdpi.com For example, a bis(isoxazole) derivative, compound 3j , was shown to potentiate AMPA receptor currents by 77% at a very low concentration (10⁻¹⁰ M). mdpi.com This dual ability to either inhibit or enhance AMPA receptor activity highlights the therapeutic potential of the isoxazole scaffold for treating neurological disorders characterized by imbalanced glutamatergic signaling. mdpi.com

Beyond the glutamate system, isoxazole derivatives have also been reported to have potential as dopamine (B1211576) D4 receptor antagonists. scholarsresearchlibrary.com

Table 4: Modulation of AMPA Receptors by Isoxazole Derivatives

| Compound | Type of Modulation | Observed Effect | Source(s) |

|---|---|---|---|

| CIC-1 | Inhibition (Antagonism) | 8-fold reduction in peak current amplitude | mdpi.com |

| CIC-2 | Inhibition (Antagonism) | 7.8-fold reduction in peak current amplitude | mdpi.com |

| 3j | Positive Allosteric Modulation | 77% potentiation of kainate-induced currents at 10⁻¹⁰ M | mdpi.com |

| 3g | Positive Allosteric Modulation | 68% potentiation of kainate-induced currents at 10⁻⁹ M | mdpi.com |

Table of Mentioned Compounds

Antipsychotic Effects

Certain isoxazole derivatives, particularly benzisoxazole derivatives, have been successfully developed as atypical antipsychotic drugs. researchgate.netijpsr.info These agents are primarily used in the treatment of schizophrenia and bipolar affective disorders. researchgate.netijpsr.info

The principal mechanism of action for these antipsychotic drugs involves potent antagonism of dopamine D2 and serotonin (B10506) 5-HT2A receptors. researchgate.netijpsr.inforsc.org The dual blockade is a hallmark of atypical antipsychotics, contributing to their efficacy against a range of psychotic symptoms. ijpsr.info For instance, the atypical antipsychotics risperidone (B510) and iloperidone (B1671726) are derived from a 3-(piperidin-4-yl)-1,2-benzisoxazole structure. researchgate.netijpsr.info Iloperidone's mechanism involves the oxygen atoms of its isoxazole ring forming hydrogen bonds with key amino acid residues (SER197 and SER409) in the D2 receptor. rsc.org

Research has also focused on synthesizing new pyrazole (B372694) and isoxazole derivatives as conformationally constrained analogues of butyrophenones to explore their antipsychotic potential. nih.gov One such study described the synthesis of 6-aminomethyl-6,7-dihydro-3-methyl-benzo[d]isoxazol-4(5H)-ones, with one compound in the series demonstrating a favorable in vitro binding profile characteristic of an atypical antipsychotic. nih.gov

Analgesic and CNS Depressant Properties

The isoxazole nucleus is a component of various compounds investigated for their pain-relief and central nervous system (CNS) depressant activities. researchgate.netnih.gov The analgesic effects of these derivatives are often explored through mechanisms that may or may not involve the opioidergic system. nih.gov

In one study, novel 3-substituted-isoxazole-4-carboxamide derivatives were synthesized and evaluated for analgesic potential. nih.gov The results indicated that these compounds possess low to moderate analgesic activity. nih.gov Specifically, two compounds, A3 and B2, were identified as potential lead molecules for pain management. nih.gov Further investigation into their mechanism suggested a non-opioid receptor pathway, with molecular docking studies showing affinity for cyclooxygenase (COX-1 and COX-2) and human capsaicin (B1668287) receptors. nih.gov Other research has also pointed to the development of isoxazole derivatives as selective COX-2 inhibitors for their anti-inflammatory and analgesic effects. nih.gov

Implications for Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Isoxazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease (AD). rsc.orgnih.govresearchgate.net AD is a multifactorial disorder characterized by cognitive decline, memory loss, beta-amyloid plaques, neurofibrillary tangles, and oxidative stress. nih.govresearchgate.net The therapeutic strategies involving isoxazole derivatives often target multiple aspects of this pathology. nih.govresearchgate.net

One key approach is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov A study evaluating nine isoxazole derivatives confirmed their efficacy as AChE inhibitors, with the most potent compound showing a 50% inhibitory concentration (IC50) of 134.87 μM. nih.gov

Another significant area of research involves targeting the underlying pathological markers of AD. A study on a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) in a streptozotocin-induced AD mouse model showed significant neuroprotective potential. nih.govresearchgate.net Pre-treatment with TMI improved memory and cognitive behavior while reducing the levels of beta-amyloid (Aβ1-42) proteins and phosphorylated tau proteins. nih.govresearchgate.net Furthermore, TMI treatment increased the levels of crucial antioxidant enzymes such as glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), while decreasing levels of the oxidative stress marker malondialdehyde (MDA). nih.govresearchgate.net These findings highlight the multidimensional therapeutic potential of isoxazole derivatives in combating neurodegeneration. nih.gov

Other Emerging Biological Activities

Beyond their effects on the central nervous system, derivatives of this compound are being investigated for a range of other pharmacological uses, including antidiabetic, antiparasitic, and antioxidant applications.

Antidiabetic Potential (e.g., α-amylase and α-glucosidase inhibition)

Isoxazole derivatives have shown considerable promise as antidiabetic agents. researchgate.netsarpublication.com One primary mechanism for controlling hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. researchgate.netnih.gov By inhibiting these enzymes, the digestion and absorption of carbohydrates are delayed, leading to a reduction in post-meal blood glucose levels. nih.gov

Several studies have reported the synthesis of novel isoxazole-containing compounds with potent inhibitory effects on these enzymes.

A series of isoxazolidine-isatin hybrids were evaluated as dual α-amylase and α-glucosidase inhibitors. nih.gov Compound 5d from this series showed impressive inhibitory activity against both α-amylase (IC50 = 30.39 ± 1.52 μM) and α-glucosidase (IC50 = 65.1 ± 3.11 μM), outperforming the standard drug, acarbose. nih.gov

Another study on multifunctional isoxazolidine derivatives identified compound 3g as a highly potent inhibitor of porcine and human pancreatic α-amylase (HPA), with an IC50 value between 10.1 and 12.3 μM. researchgate.netnih.gov

Research on isoxazole-based flavonoid derivatives also revealed significant antidiabetic effects. researchgate.net A novel derivative, C45 , was found to improve glucose consumption in insulin-resistant cells with an extremely low EC50 value of 0.8 nM. nih.gov Its mechanism is thought to involve the activation of the AMPK/PEPCK/G6Pase pathway, which enhances the phosphorylation of AMP-activated protein kinase (AMPK) and reduces key enzymes involved in gluconeogenesis. researchgate.netnih.gov

Table 1: Antidiabetic Activity of Selected Isoxazole Derivatives

| Compound | Target Enzyme/Assay | IC50 / EC50 Value (μM) | Reference |

|---|---|---|---|

| 5d (Isoxazolidine-isatin hybrid) | α-amylase | 30.39 | nih.gov |

| 5d (Isoxazolidine-isatin hybrid) | α-glucosidase | 65.1 | nih.gov |

| 3g (Isoxazolidine derivative) | Human Pancreatic α-amylase (HPA) | 10.1 - 26.8 | nih.gov |

| C45 (Isoxazole-flavonoid derivative) | Glucose Consumption (HepG2 cells) | 0.0008 (EC50) | nih.gov |

| Acarbose (Standard) | α-amylase | 296.6 | nih.gov |

| Acarbose (Standard) | α-glucosidase | 780.4 | nih.gov |

Antiparasitic Efficacy

The isoxazole scaffold is present in compounds that exhibit significant activity against various parasites, including those responsible for leishmaniasis and trypanosomiasis. researchgate.netnih.govnih.gov

A library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for activity against Leishmania donovani, the parasite causing visceral leishmaniasis. nih.govrsc.org Several compounds demonstrated better inhibition of both the promastigote and amastigote stages of the parasite compared to the standard drug, miltefosine. nih.govrsc.org For example, compound 4mf , a 3-aminoisoxazole (B106053) derivative, was highly potent against amastigotes, with an IC50 of 0.54 ± 0.01 μM, which was 18-fold better than miltefosine. nih.gov Another study on 4-aminomethyl 5-aryl-3-substituted isoxazoles identified 15 compounds that inhibited intracellular amastigotes with IC50 values below 5 μM and a selectivity index greater than 10. researchgate.net Compound 24 from this series showed an IC50 of 2.09 μM and significantly reduced the splenic parasite load in an in vivo hamster model. researchgate.net

Additionally, isoxazole derivatives have been tested against Trypanosoma brucei. Isoxazole 3 was the most potent in one series, with an IC50 value of 1.82 μM. nih.gov

Table 2: Antiparasitic Activity of Selected Isoxazole Derivatives against L. donovani

| Compound | IC50 (μM) (Amastigote) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 4mf | 0.54 | 14 | nih.gov |

| 14 | 2.89 | 18 | researchgate.net |

| 24 | 2.09 | >18 | researchgate.net |

| Miltefosine (Standard) | ~9.72 | - | nih.gov |

Antioxidant Properties

Many isoxazole derivatives have been reported to possess antioxidant activity, which is a crucial property for combating oxidative stress associated with numerous diseases, including cancer and neurodegenerative disorders. researchgate.netresearchgate.netnih.govmdpi.com

The antioxidant potential of these compounds is often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.gov A study on fluorophenyl-isoxazole-carboxamide derivatives re-synthesized for their antioxidant potential found that compounds 2a and 2c demonstrated high potency, with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were significantly lower than that of the standard antioxidant Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.gov In vivo evaluation of compound 2a in mice revealed that its total antioxidant capacity (TAC) was two-fold greater than that of quercetin, a well-known antioxidant. nih.gov

Other studies have also confirmed these properties. For instance, a series of isoxazole-based chalcones were synthesized, with some showing notable antioxidant effects. nih.gov The neuroprotective effects of the TMI derivative in Alzheimer's models are also linked to its ability to boost the body's natural antioxidant enzyme systems. nih.govresearchgate.net

Table 3: Antioxidant Activity of Selected Isoxazole Derivatives (DPPH Assay)

| Compound | IC50 (µg/ml) | Reference |

|---|---|---|

| 2a (fluorophenyl-isoxazole-carboxamide) | 0.45 ± 0.21 | nih.gov |

| 2c (fluorophenyl-isoxazole-carboxamide) | 0.47 ± 0.33 | nih.gov |

| Trolox (Standard) | 3.10 ± 0.92 | nih.gov |

Table of Mentioned Compounds

| Compound Name/Identifier | Class |

|---|---|

| Risperidone | Benzisoxazole derivative |

| Iloperidone | Benzisoxazole derivative |

| 6-aminomethyl-6,7-dihydro-3-methyl-benzo[d]isoxazol-4(5H)-ones | Benzo[d]isoxazole derivative |

| A3 | 3-substituted-isoxazole-4-carboxamide derivative |

| B2 | 3-substituted-isoxazole-4-carboxamide derivative |

| 3,4,5-trimethoxy isoxazolone (TMI) | Isoxazolone derivative |

| 5d | Isoxazolidine-isatin hybrid |

| 3g | Isoxazolidine derivative |

| C45 | Isoxazole-flavonoid derivative |

| 4mf | 3-aminoisoxazole derivative |

| 14 | 4-aminomethyl 5-aryl-3-substituted isoxazole |

| 24 | 4-aminomethyl 5-aryl-3-substituted isoxazole |

| 3 | Isoxazole derivative |

| 2a | Fluorophenyl-isoxazole-carboxamide derivative |

| 2c | Fluorophenyl-isoxazole-carboxamide derivative |

| Acarbose | Standard drug |

| Miltefosine | Standard drug |

| Trolox | Standard antioxidant |

Antiplatelet Activity

Synthetic isoxazole derivatives have been evaluated as potential antiplatelet agents, which are crucial in the prevention of thrombotic diseases. Research has demonstrated that certain isoxazole compounds can effectively inhibit platelet aggregation.

In one study, a series of nine synthetic isoxazoles were assessed for their ability to inhibit platelet aggregation. Among the tested compounds, one derivative, identified as isoxazole 8, demonstrated the most significant activity, inhibiting platelet aggregation by approximately 70%. mdpi.com Further investigation into its mechanism revealed that isoxazole 8 inhibits platelet aggregation and secretion induced by agonists like ADP and collagen. mdpi.com This effect is linked to a reduction in the expression of key inflammatory markers on activated platelets, specifically soluble CD40 ligand (sCD40L) and soluble P-selectin (sP-selectin). mdpi.com The inhibition of these markers is a critical finding, as sCD40L and sP-selectin are involved in the formation of atherosclerotic lesions. mdpi.com

Another study highlighted that a 3-(3-pyridyl)isoxazole fragment is a promising scaffold for developing new substances with anti-aggregation properties. It was shown to be more active than 3-phenylisoxazole (B85705) and 3-(3-pyridyl)oxadiazole fragments in inhibiting human platelet aggregation induced by U-46619. nih.gov

Table 1: Antiplatelet Activity of a Selected Isoxazole Derivative

Compound Activity Mechanism of Action Reference Isoxazole 8 ~70% inhibition of platelet aggregation Inhibits ADP and collagen-induced aggregation; Reduces expression of sCD40L and sP-selectin nih.gov

Antipyretic Activity

While direct and extensive research focusing exclusively on the antipyretic (fever-reducing) effects of this compound derivatives is limited in the available literature, the anti-inflammatory properties of the broader isoxazole class are well-documented. Anti-inflammatory and antipyretic activities are often mechanistically linked, frequently through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

Numerous studies have confirmed the anti-inflammatory potential of various isoxazole derivatives. For instance, a series of newly synthesized isoxazole derivatives were evaluated in vivo using the carrageenan-induced rat paw edema method, a standard model for assessing acute inflammation. scholarsresearchlibrary.comnih.gov In these studies, several derivatives showed significant reductions in edema, with some compounds demonstrating efficacy comparable to the standard anti-inflammatory drug Nimesulide. scholarsresearchlibrary.comnih.gov The presence of specific functional groups, such as a methoxy (B1213986) group at the para position of a phenyl ring, was found to enhance this anti-inflammatory action. scholarsresearchlibrary.com

Molecular docking studies have further supported these findings, showing that certain isoxazole derivatives can bind effectively to the active site of the COX-2 enzyme. nih.gov The inhibition of COX-2 is a known mechanism for reducing both inflammation and fever. While these findings strongly suggest a potential for antipyretic effects, dedicated studies are required to confirm this activity directly.

Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives

Compound Series Test Model Key Findings Reference Trisubstituted Isoxazoles (e.g., TPI-7, TPI-13) Carrageenan-induced rat paw edema Compounds with a para-methoxy group showed the most potent anti-inflammatory activity. mdpi.com Substituted-isoxazoles (e.g., 5b, 5c, 5d) Carrageenan-induced rat paw edema Demonstrated significant in vivo anti-inflammatory potential with edema inhibition up to 76.71%. Activity is linked to COX-2 binding. Indolyl-isoxazolidines (e.g., Compound 9a) LPS-induced cytokine production & Carrageenan test Significantly inhibited TNF-α and IL-6 production. Showed anti-inflammatory effects comparable to indomethacin. nih.gov

Transglutaminase Enzyme Inhibition (e.g., TG2)

Derivatives based on the 3-bromo-4,5-dihydroisoxazole (B8742708) scaffold have emerged as potent and specific inhibitors of human transglutaminase 2 (TG2). scholarsresearchlibrary.com TG2 is an enzyme implicated in the pathogenesis of various human inflammatory and fibrotic diseases, making its inhibition a significant therapeutic target. scholarsresearchlibrary.comresearchgate.net

Research into the structure-activity relationships of these inhibitors has revealed several key features for potency and selectivity. These compounds act as targeted-covalent inhibitors that bind to the active site cysteine of TG2. nih.gov Studies have shown that the 5-(S-) stereoisomer of the dihydroisoxazole (B8533529) ring is a markedly better inhibitor of human TG2 than its 5-(R-) counterpart. nih.gov

Initial dihydroisoxazole inhibitors showed modest potency and some cross-reactivity with other transglutaminase isoforms like TG1. scholarsresearchlibrary.com However, further chemical modifications led to significant improvements. For example, introducing a nicotinamido group (derivative 9e) resulted in a dramatic increase in both potency and specificity for TG2 over TG1. scholarsresearchlibrary.com This highlights that combining conformational preorganization with specific aromatic side chains can greatly enhance the inhibitory profile. The development of these selective inhibitors is crucial for studying the precise role of TG2 in disease and for developing potential clinical treatments. nih.gov

Table 3: Inhibition of Transglutaminase 2 (TG2) by Dihydroisoxazole Derivatives

Inhibitor Type / Derivative Scaffold Key Structural Feature Activity Profile Reference Benzamido derivative (9a) Dihydroisoxazole 4-trans-amino functionality with a benzamido group Good TG2 potency, but with increased TG1 reactivity. mdpi.com Nicotinamido-derivative (9e) Dihydroisoxazole Nicotinamido group Dramatic increase in potency and specificity for TG2. mdpi.com Pyrazyl-derivative (9f) Dihydroisoxazole Pyrazyl group Precipitous drop in potency compared to nicotinamido derivative. mdpi.com General Dihydroisoxazoles 3-Halo-4,5-dihydroisoxazole Covalent binding to active site cysteine 5-(S-) dihydroisoxazole is a markedly better inhibitor than the 5-(R-) stereoisomer. nih.gov

Iv. Mechanism of Action and Molecular Interactions

Elucidation of Specific Molecular Targets and Biological Pathways

The isoxazole (B147169) framework is a key component in the design of inhibitors for several crucial biological targets. One of the most significant of these is Heat shock protein 90 (Hsp90) , a molecular chaperone essential for the stability and function of numerous proteins involved in tumor progression. nih.govnih.govresearchgate.net By inhibiting Hsp90, isoxazole derivatives can trigger the degradation of these "client" proteins, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govrsc.org This makes Hsp90 a prime target for anticancer drug development. nih.gov

Another major target is the family of histone deacetylase (HDAC) enzymes . nih.govnih.gov HDACs regulate gene expression by removing acetyl groups from histones, and their inhibition can lead to the re-activation of tumor suppressor genes. Isoxazole-containing molecules have been developed as potent HDAC inhibitors, demonstrating another pathway for their anticancer effects. nih.gov

In the context of hormone-dependent cancers like prostate cancer, CYP17A1 , an enzyme complex involved in androgen biosynthesis, is a key target. nih.govwikipedia.org Steroidal and non-steroidal isoxazole derivatives have been synthesized to inhibit CYP17A1, thereby reducing the production of androgens that fuel cancer growth. nih.govnih.gov

Furthermore, research has identified isoxazole derivatives as inhibitors of filoviral entry , presenting a strategy to combat deadly viruses like Ebola and Marburg by preventing them from infecting host cells. nih.govacs.org The versatility of the isoxazole scaffold is also seen in its use to create dual inhibitors, such as those targeting both p38α MAP kinase and CK1δ, which are involved in inflammatory diseases. nih.gov

Enzyme Inhibition Mechanisms (e.g., Hsp90, HDAC1, CYP17 hydroxylase, Filoviral Entry Proteins, Glycosidases, Transglutaminases)

The specific mechanisms by which isoxazol-4-ylmethanamine (B69850) derivatives inhibit various enzymes are central to their function.

Hsp90 Inhibition : These compounds typically act as competitive inhibitors, binding to the ATP-binding site in the N-terminal domain of the Hsp90 protein. nih.gov This prevents Hsp90 from functioning correctly, leading to the degradation of its client proteins, such as HER2, EGFR, and AKT, which are critical for tumor cell survival. rsc.org The interaction can involve cation–π bonds with key residues like Lys58 within the Hsp90 protein. nih.gov

HDAC1 Inhibition : Isoxazole-based HDAC inhibitors often incorporate a zinc-binding group (ZBG), such as a hydroxamic acid or a 3-hydroxy-isoxazole moiety. nih.govnih.govunica.it This group chelates the zinc ion essential for the enzyme's catalytic activity. This inhibition results in increased acetylation of proteins like tubulin and histone H3, affecting gene expression and cell proliferation. nih.govresearchgate.net

CYP17 Hydroxylase Inhibition : These inhibitors block androgen synthesis by targeting the 17α-hydroxylase and/or 17,20-lyase activities of CYP17A1. nih.govwikipedia.org Some isoxazole derivatives show selectivity for the 17,20-lyase activity, which is advantageous as it minimally affects glucocorticoid biosynthesis. nih.gov

Filoviral Entry Inhibition : Certain 3,5-disubstituted isoxazoles have been found to selectively block the entry of Ebola and Marburg viruses into host cells. nih.govacs.org While the precise mechanism is still under investigation, it is hypothesized that these molecules interfere with the function of the viral envelope glycoprotein (B1211001) (GP), which is necessary for infection. plos.orgresearchgate.net Some inhibitors may bind to hydrophobic pockets at the interface of the GP1 and GP2 subunits. researchgate.net

Glycosidase Inhibition : Isoxazolidine (B1194047) derivatives have demonstrated potent inhibitory effects against α-amylase and α-glucosidase, with IC50 values significantly lower than the reference drug acarbose. nih.gov These compounds are being explored for the management of type 2 diabetes.

Transglutaminase Inhibition : Dihydroisoxazole (B8533529) derivatives can act as irreversible inhibitors of human transglutaminase 2 (TG2) by forming a stable imino thioether with the enzyme's active site. nih.govnih.gov This mechanism shows high specificity and has potential applications in treating conditions like celiac disease and certain cancers. nih.gov

Interactive Data Table: Enzyme Inhibition by Isoxazole Derivatives

| Enzyme Target | Example Derivative Class | Mechanism of Inhibition | Key Findings/IC50 Values |

| Hsp90 | N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides | ATP-competitive inhibition | Submicromolar IC50 values; suppression of HER2, EGFR, AKT. rsc.org |

| HDAC6 | 3-hydroxy-isoxazole derivatives | Zinc-binding group chelation | IC50 of 700 nM for the best candidate. nih.govresearchgate.net |

| CYP17A1 | Isoxazolyl steroids | Inhibition of 17,20-lyase activity | Compound 41a showed maximum inhibition of 17,20-lyase with minimal effect on 17α-hydroxylase. nih.gov |

| Filoviral Entry | 3,5-disubstituted isoxazoles | Blocks GP-mediated viral entry | IC50 values as low as 2.5 μM against Ebola pseudovirus. acs.org |

| α-Glucosidase | Isoxazolidine derivatives | Competitive inhibition | IC50 values ranging from 65.4 ± 1.2 to 274.8 ± 1.1 μM. nih.gov |

| Transglutaminase 2 | 3-bromo-4,5-dihydroisoxazoles | Irreversible covalent inhibition | High specificity with k_inh/K_I > 2000 M⁻¹min⁻¹. nih.gov |

Modulation of Ion Channels

The isoxazole scaffold is integral to molecules that modulate ion channels, which are critical for signal transmission in the nervous system. nih.govnih.gov For instance, isoxazole-4-carboxamide derivatives have been identified as potent negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These receptors are ligand-gated ion channels that, when overactivated, contribute to chronic pain states through a process called central sensitization. mdpi.com By binding to a regulatory site distinct from the glutamate-binding domain, these isoxazole derivatives can reduce excessive post-synaptic currents, highlighting their potential as non-opioid analgesics. mdpi.com The modulation can alter the biophysical properties of the channel, including prolonging deactivation and accelerating desensitization. mdpi.com

Interference with Microbial Metabolic Pathways

Isoxazole derivatives have a long history as antimicrobial agents. ijrrjournal.comresearchgate.netnih.gov Their mechanism often involves disrupting essential metabolic pathways within microbes. ijrrjournal.com A well-known example is the class of sulfonamide antibiotics, where the isoxazole ring is a common structural feature. These drugs act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme vital for bacterial folic acid synthesis. By blocking this pathway, they prevent the synthesis of nucleic acids and essential amino acids, thereby inhibiting bacterial growth. ijrrjournal.com The introduction of different functional groups, such as a thiophene (B33073) moiety, onto the isoxazole ring has been shown to enhance this antimicrobial activity. nih.gov

Interactions with Cellular Components (e.g., DNA binding)

Certain isoxazole-based compounds can exert their biological effects by directly interacting with DNA. dntb.gov.ua This interaction can occur through two primary modes: intercalation, where the planar isoxazole ring inserts itself between the base pairs of the DNA double helix, or minor groove binding. nih.gov Such interactions can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cell death. dntb.gov.ua While not a universal mechanism for all isoxazole derivatives, the potential for DNA binding adds another dimension to their anticancer properties. For example, some isoxazole-containing bromodomain (BET) inhibitors, which target proteins that read histone acetylation marks, may also undergo metabolic bioactivation to form reactive species that can interact with cellular macromolecules. nih.gov Additionally, isoxazol-4-boronic acid has been developed as a reagent for DNA-compatible cyanomethylation, a process that proceeds without causing significant DNA damage. enamine.net

V. Structure Activity Relationship Sar Studies and Rational Design

Impact of Isoxazole (B147169) Ring Substitution on Biological Activity

The isoxazole ring is a foundational element of many biologically active compounds, and its substitution pattern plays a pivotal role in determining the molecule's interaction with biological targets. researchgate.net The electron-rich nature of the isoxazole ring, combined with its specific geometry, makes it a versatile scaffold in medicinal chemistry. researchgate.net Alterations at the 3, 4, and 5-positions of the isoxazole moiety have been shown to significantly influence the pharmacological profile of its derivatives. nih.gov

SAR studies have revealed that the type and position of substituents on the isoxazole ring can dictate the compound's efficacy and selectivity. For instance, in some series, 4,5-diarylisoxazoles exhibit greater antimitotic activity than their 3,4-diarylisoxazole counterparts. researchgate.netnih.gov The introduction of different functional groups can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to target proteins. For example, the addition of a pyrazoline ring to an isoxazole structure has been found to enhance the compound's biological activity in certain contexts. researchgate.netnih.gov

Furthermore, the isoxazole core itself is recognized for its ability to improve the pharmacokinetic profiles of drug candidates. researchgate.net Its intrinsic photoreactivity has also been harnessed in chemoproteomic studies to identify protein binding partners, highlighting the ring's dynamic role in molecular interactions. mdpi.com

Table 1: Effect of Isoxazole Ring Substitution on Biological Activity

| Substitution Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| 3,4-Diaryl vs. 4,5-Diaryl | Aryl groups | 4,5-diarylisoxazoles showed greater antimitotic activity. | researchgate.netnih.gov |

| General | Addition of a pyrazoline ring | Enhanced biological activity. | researchgate.netnih.gov |

| General | Core scaffold | Can improve pharmacokinetic profiles and increase efficacy. | researchgate.net |

Role of the Aminomethyl Group in Target Binding

The aminomethyl group at the 4-position of the isoxazole ring is a critical determinant of biological activity, often acting as a key anchoring point for target binding. In studies of trisubstituted isoxazoles targeting the RORγt nuclear receptor, the linker at the C-4 position, which includes an aminomethyl moiety, was found to be essential. mdpi.comacs.org The flexibility and hydrogen-bonding capacity of this group are crucial for establishing stable interactions within the binding pocket of a target protein.

Research on analogs of AMPA (aminomethyl isoxazole propionic acid) has explored the inhibitory potential of derivatives where the free amino group is modified. nih.gov These modifications, such as the inclusion of lipophilic moieties via a hydrazone linkage, can significantly enhance the binding affinity for specific transporters like the System xc- transporter. nih.gov This suggests that the aminomethyl group serves as a versatile handle for introducing additional functionalities that can probe and exploit interactions with the target protein.

The rotational freedom of the aminomethyl linker is also a key factor. Studies have shown that restricting the rotation of this linker, for example through methylation of the amine, can lead to a drop in potency. acs.org This is likely due to an increased entropic penalty upon binding, as a more rigid linker has fewer conformations available to adopt the optimal binding pose. acs.org Therefore, maintaining a degree of conformational flexibility in the aminomethyl group appears to be important for achieving high-affinity binding.

Influence of Aromatic Substituents (e.g., 4-chlorophenyl, methoxy (B1213986), hydroxyl) on Lipophilicity and Efficacy

Lipophilicity and Permeability: Lipophilicity, often expressed as logP or logD, is a key physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The addition of different substituents to an aromatic ring can systematically alter this value. For example, fluorination is a common strategy to decrease lipophilicity. rsc.org Replacing a hydrogen atom with fluorine can modulate pKa and improve metabolic stability due to the strength of the C-F bond. youtube.com However, the effect can be complex; while monofluorination of isobutanol significantly decreases logP, the effect is less pronounced in cyclopropyl (B3062369) systems. rsc.org

Efficacy and Potency:

Electron-donating groups (e.g., methoxy, hydroxyl): The presence of electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH) can enhance biological activity in several contexts. Methoxy substituents on a benzene (B151609) ring have been shown to increase anticancer activity in isoxazole chalcone (B49325) derivatives. researchgate.netnih.gov In other series, a 4-methoxy group was found to be favorable for COX-2 inhibitory and anti-inflammatory action. nih.gov Similarly, the presence of a hydroxyl group on a benzene ring has been linked to a significant increase in the antibacterial activity of isoxazole derivatives. researchgate.net

Electron-withdrawing groups (e.g., 4-chlorophenyl): Halogen substituents, which are electron-withdrawing, also play a critical role. The presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to an isoxazole has been shown to promote cytotoxicity against cancer cell lines. nih.gov In studies of antifungal agents, a 3,4-dichlorophenyl isoxazole moiety was a key feature of potent compounds. nih.gov The introduction of an ortho-fluoro substituent at a benzoic acid moiety in one series led to a slight decrease in potency, demonstrating the nuanced effects of substituent positioning. acs.org

Table 2: Influence of Aromatic Substituents on Activity

| Substituent | Position | Effect | Activity Type | Reference |

|---|---|---|---|---|

| Methoxy (-OCH3) | Benzene ring | Enhanced activity | Anticancer | researchgate.netnih.gov |

| Methoxy (-OCH3) | Phenyl ring, 4-position | Favorable for activity | COX-2 Inhibition | nih.gov |

| Hydroxyl (-OH) | Benzene ring | Increased activity | Antibacterial | researchgate.net |

| Hydroxyl (-OH) | Benzene ring | Reduced activity | Antifungal | nih.gov |

| Fluorine / Trifluoromethyl | Phenyl ring, 4-position | Promotes cytotoxicity | Anticancer | nih.gov |

| Chlorine | Phenyl ring | Enhances activity | FXa Inhibition | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net This data-driven approach is instrumental in rational drug design, allowing for the prediction of the activity of novel molecules before their synthesis and thereby saving time and resources. youtube.comresearchgate.net

For isoxazole derivatives, various QSAR studies have been successfully applied to understand the structural requirements for different biological activities, including anti-inflammatory, anticancer, and antifungal effects. nih.govnih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.comresearchgate.net These models generate contour maps that visualize the regions around a molecule where specific properties (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity. researchgate.netmdpi.com

For example, a 3D-QSAR study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists revealed that hydrophobic groups at one position (R2) and electronegative groups at another (R3) were crucial for agonistic activity. researchgate.netmdpi.com Similarly, QSAR models developed for isoxazole-based Hsp90 inhibitors and anti-inflammatory agents have demonstrated good predictive ability, helping to guide the design of more potent compounds. nih.govnih.gov These models often highlight the importance of specific descriptors, which can be constitutional, topological, physicochemical, or quantum chemical, in determining the biological response. youtube.com

Bioisosteric Replacements and Core Modifications

Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties to enhance desired attributes without significantly altering the core structure. acs.org This approach is used to improve potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. youtube.com

In the context of isoxazol-4-ylmethanamine (B69850) hydrochloride, several bioisosteric modifications could be envisioned:

Heterocyclic Ring Replacements: The isoxazole ring itself can be replaced by other five- or six-membered heterocycles. Common bioisosteres for an isoxazole include oxazole, thiazole, pyridine (B92270), or various oxadiazoles (B1248032) (e.g., 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole). Such a replacement can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. For instance, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole (B1194373) has been reported to increase polarity and reduce metabolic degradation.

Functional Group Isosteres: Specific functional groups on the core structure can also be replaced. For example, a methyl group can be bioisosterically replaced by a chlorine atom or an amino group. youtube.com The aminomethyl linker could be modified, perhaps by replacing the -CH2- unit with -NH- or -O- to probe different conformational and electronic properties. youtube.com

Aromatic Ring Bioisosteres: The phenyl ring often attached to the isoxazole scaffold can be swapped with other aromatic systems like pyridyl or thiophene (B33073) rings. youtube.com This can alter the molecule's interaction with the target, potentially improving selectivity or potency.

The thoughtful application of bioisosteric replacement allows for a systematic exploration of the chemical space around the parent molecule, providing a powerful tool for lead optimization in drug discovery programs.

Vi. Advanced Research Methodologies and Techniques

In Silico Approaches

Computational methods provide a powerful, resource-efficient means to predict the behavior of molecules, guiding further experimental investigation.